N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS: 51072-34-5) is a substituted acetamide derivative with the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol . Key physicochemical properties include a density of 1.055 g/cm³, boiling point of 475.7°C, and logP value of 3.36, indicating moderate lipophilicity . The compound features a cyclohexenyl ethyl group linked to an acetamide backbone substituted with a 4-methoxyphenyl moiety. It is utilized as a key intermediate in synthesizing pharmaceuticals such as Dextromethorphan and is analyzed via reverse-phase HPLC methods .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKSRMRGXDDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199079 | |
| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51072-34-5 | |
| Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G8A8HNZ3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Limitations
-
Safety risks : LiAlH₄ is pyrophoric and requires anhydrous conditions, complicating large-scale production.
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Moderate yields : Multi-step purification reduces overall efficiency (reported yields: 60–70%).
-
By-product formation : Over-reduction or incomplete amidation necessitates chromatography.
Improved Catalytic Hydrogenation Method (US4496762A )
This patent outlines a safer, four-step process with higher yields:
Step 1: Hydrogenation of 2-Cyano-1-oxaspirononane
Reagents :
-
Epoxynitrile (I)
-
Palladium catalyst (0.5 wt% on carbon)
-
Solvent: Acetic acid
Conditions :
-
Pressure: 50–100 psig H₂
-
Temperature: 25–50°C
-
Outcome: 1-Cyanomethylcyclohexanol (II) in 95% purity
Mechanism : Selective hydrogenation of the epoxide ring without nitrile reduction.
Step 2: Hydrogenation to 1-(2-Aminoethyl)cyclohexanol
Reagents :
-
Hydroxynitrile (II)
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Rhodium catalyst (5% Rh/Al₂O₃)
-
Solvent: Acetic acid
Conditions :
Critical Note : Rhodium’s selectivity prevents nitrile group over-reduction.
Step 3: Amidation with 4-Methoxyphenylacetic Acid
Reagents :
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Hydroxyamine (III)
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4-Methoxyphenylacetic acid (1.1 equiv)
-
Solvent: Xylene
Conditions :
Step 4: Dehydration to Target Compound
Reagents :
-
Dimethylsulfoxide (dehydrating agent)
Conditions :
-
Temperature: 100–110°C
-
Outcome: N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (V) in 85–90% yield
Comparative Analysis of Methods
| Parameter | Traditional Method | Improved Method (US4496762A) |
|---|---|---|
| Key Reagent | LiAlH₄ | Rhodium/Palladium catalysts |
| Yield | 60–70% | 85–90% |
| Safety | High risk (pyrophoric) | Moderate risk |
| Purification | Column chromatography | Crystallization |
| Scalability | Limited | Industrial-ready |
Industrial-Scale Optimization
Catalytic System Tuning
Reaction Monitoring
-
In-line HPLC : Ensures <2% unreacted hydroxynitrile remains after Step 2.
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Temperature Control : ±2°C tolerance in Steps 3–4 prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Pharmaceutical Development
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is primarily recognized as an impurity of Dextromethorphan, a common cough suppressant. Understanding its structure and behavior is crucial for the quality control of pharmaceutical formulations containing Dextromethorphan. Its presence can affect the efficacy and safety profile of the final product, necessitating rigorous testing and characterization.
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for methods such as High-Performance Liquid Chromatography (HPLC). It aids in the identification and quantification of impurities in drug formulations, ensuring compliance with regulatory standards.
Toxicology Studies
Research into the toxicological effects of pharmaceutical impurities is essential for drug safety assessments. Studies involving this compound can provide insights into its biological activity and potential health risks associated with exposure.
Case Study 1: Quality Control in Pharmaceuticals
A study highlighted the importance of identifying impurities in Dextromethorphan formulations. The research utilized this compound as a standard to evaluate the purity of various commercial products. The findings underscored that even trace amounts of impurities could significantly impact pharmacodynamics, necessitating stringent quality assurance measures.
Case Study 2: Toxicological Evaluation
In a toxicological assessment, researchers investigated the effects of this compound on cellular models. The study aimed to understand its cytotoxicity and potential mechanisms of action, contributing to a broader understanding of how impurities can affect human health.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide
- Molecular formula: C₁₈H₂₅NO₂
- Molecular weight : 287.40 g/mol
- Key difference: Replaces the 4-methoxyphenyl group with a 4-ethylphenoxy moiety.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Molecular formula : C₁₉H₂₇FN₂O₂
- Molecular weight : 334.21 g/mol
- Key difference : Incorporates a 4-fluorophenyl group and a propylacetamido side chain.
- Synthesis : Synthesized via multicomponent reactions in 81% yield ; exhibits a melting point of 150–152°C .
Pharmacologically Active Analogues
Anti-Cancer Acetamides
Compounds 38 , 39 , and 40 () share structural similarities with the target compound but include quinazoline-sulfonyl substituents:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) :
- Comparison : The quinazoline-sulfonyl group enhances kinase inhibition , unlike the simpler 4-methoxyphenyl group in the target compound.
Hypoglycemic Acetamides (3a, 3b, 3c)
Derivatives of N-[2-(4-methoxyphenyl)ethyl]acetamide demonstrated hypoglycemic activity :
| Compound | Substituent | IC₅₀ (µM) | Blood Sugar Reduction (Sucrose Model) |
|---|---|---|---|
| 3a | Naphthalen-1-yl | 69 | 25.1% |
| 3b | 2-Nitrophenyl | 87 | 19.8% |
| 3c | Phenoxy | 74 | 24.6% |
- Key Insight: The naphthalen-1-yl group in 3a improves activity over nitrophenyl/phenoxy groups, highlighting the role of aromatic bulk in efficacy .
Physicochemical and Functional Comparisons
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | logP |
|---|---|---|
| Target Compound | 273.37 | 3.36 |
| N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide | 287.40 | N/A |
| N-Cyclohexyl-2-(4-fluorophenyl)-acetamide | 334.21 | N/A |
- Trend : Increased molecular weight correlates with added substituents (e.g., fluorine, propyl groups), impacting solubility and bioavailability.
Q & A
Q. How can reaction conditions be optimized for synthesizing N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide?
- Methodological Answer : Reaction optimization involves adjusting solvent systems, temperature, and catalysts. For example, acetylation reactions using acetic anhydride under reflux (e.g., 30 minutes at 100°C) followed by slow crystallization in ethanol can yield high-purity products . Solvent polarity and stoichiometric ratios of reactants (e.g., sulfonamide derivatives to acylating agents) should be systematically varied. Monitoring via TLC or HPLC ensures reaction completion.
Q. What characterization techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereochemistry .
- NMR spectroscopy : Use - and -NMR to verify substituent integration and cyclohexenyl/aryl proton environments.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. Which in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Anticancer activity : MTT assay on cell lines (e.g., HCT-116, MCF-7) to measure IC values .
- Enzyme inhibition : Fluorescence-based assays (e.g., PTP1B inhibition for diabetes research) with positive controls like sodium orthovanadate .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Utilize chiral auxiliaries or catalysts, such as (R)- or (S)-amino acids, to induce asymmetry during alkylation or acylation steps. Conformational analysis (e.g., NOE NMR or computational modeling) helps predict stereochemical outcomes. Evidence from opioid kappa agonist studies shows that chiral centers in the ethyl linking group significantly influence bioactivity .
Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring to improve binding to hydrophobic enzyme pockets (observed in PTP1B inhibitors) .
- Side-chain variation : Replace cyclohexenyl with morpholine or piperidine rings to modulate solubility and membrane permeability (e.g., anticancer acetamide derivatives) .
Q. How can computational methods predict bioactivity and resolve contradictions between in silico and experimental data?
- Methodological Answer :
- 3D-QSAR/CoMFA models : Correlate steric/electrostatic fields with IC values. For example, discrepancies in predicted vs. experimental PTP1B inhibition (e.g., compound 3b’s lower-than-expected activity) may arise from unmodeled solvation effects .
- Molecular docking : Simulate ligand-receptor interactions using crystal structures (e.g., PDB IDs) to identify key residues for mutagenesis validation.
Q. How do researchers address stability and solubility challenges during in vivo studies?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility (>61.3 µg/mL as a baseline) .
- Stability testing : Conduct accelerated degradation studies under varying pH/temperature. Store at -20°C in inert atmospheres to prevent oxidation .
Q. What strategies reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines (e.g., HCT-116 vs. PC-3) .
- Metabolic stability assays : Measure hepatic microsomal degradation to rule out pharmacokinetic confounding factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
